molecular formula C16H31N3O3 B7918416 4-[((S)-2-Amino-3-methyl-butyryl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester

4-[((S)-2-Amino-3-methyl-butyryl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B7918416
M. Wt: 313.44 g/mol
InChI Key: OEYWHFOMTYYOBG-ZDUSSCGKSA-N
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Description

4-[((S)-2-Amino-3-methyl-butyryl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, an amino acid derivative, and a tert-butyl ester group. The presence of these functional groups makes it a versatile molecule for synthetic and analytical chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[((S)-2-Amino-3-methyl-butyryl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting from readily available starting materials. One common method involves the protection of the amino group using a tert-butyl ester, followed by the coupling of the protected amino acid with a piperidine derivative. The reaction conditions often include the use of coupling reagents such as HATU or EDC, and the reactions are carried out in solvents like DMF or DCM .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of robust and scalable reaction conditions ensures high yield and purity of the final product. Industrial methods also focus on minimizing waste and optimizing the use of reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

4-[((S)-2-Amino-3-methyl-butyryl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in THF.

    Substitution: Alkyl halides in the presence of a base like triethylamine or acyl chlorides in the presence of a catalyst like DMAP.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various derivatives, depending on the substituents introduced.

Scientific Research Applications

4-[((S)-2-Amino-3-methyl-butyryl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals .

Mechanism of Action

The mechanism of action of 4-[((S)-2-Amino-3-methyl-butyryl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. The pathways involved may include binding to active sites, altering enzyme activity, or modulating receptor function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-[((S)-2-Amino-3-methyl-butyryl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable for specialized applications in synthetic chemistry and drug development.

Properties

IUPAC Name

tert-butyl 4-[[(2S)-2-amino-3-methylbutanoyl]-methylamino]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H31N3O3/c1-11(2)13(17)14(20)18(6)12-7-9-19(10-8-12)15(21)22-16(3,4)5/h11-13H,7-10,17H2,1-6H3/t13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEYWHFOMTYYOBG-ZDUSSCGKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N(C)C1CCN(CC1)C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N(C)C1CCN(CC1)C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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